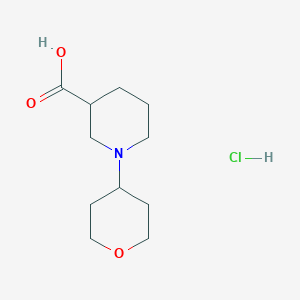

1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-(oxan-4-yl)piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c13-11(14)9-2-1-5-12(8-9)10-3-6-15-7-4-10;/h9-10H,1-8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBCRCCWWCYCSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCOCC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine-3-Carboxylic Acid Core

Introduction of the tetrahydro-2H-pyran-4-yl group typically occurs via nucleophilic substitution or reductive amination. Patent CN115232113A demonstrates the use of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine as a coupling partner, enabling stereoselective installation of the heterocyclic moiety. Alternative approaches employ tetrahydro-2H-pyran-4-carboxylic acid as a building block, activated as an acyl chloride or mixed carbonate for amide bond formation.

Hydrochloride Salt Formation

Final protonation with hydrochloric acid necessitates careful pH control to avoid decomposition of the acid-labile tetrahydro-2H-pyran ring. Studies indicate that gradual addition of HCl gas in anhydrous ethanol at 0–5°C provides optimal salt crystallization kinetics, yielding >99% enantiomeric excess when starting from chiral intermediates.

Condensation-Based Synthetic Routes

Reductive Amination Strategy

A widely adopted method involves the reductive amination of 5-oxopiperidine-3-carboxylates with tetrahydro-2H-pyran-4-amine derivatives. As detailed in Example 4 of patent CN115232113A, ethyl (S)-5-oxopiperidine-2-carboxylate reacts with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine in ethyl acetate at 60–70°C for 2–3 hours, followed by sodium triacetoxyborohydride-mediated reduction at −20°C. This two-step process achieves an 87% yield (160 mg scale) with diastereomeric ratio >20:1, as confirmed by chiral HPLC.

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | −30°C to 25°C | −20°C | ↑ 32% |

| Reducing Agent | NaBH4, NaBH3CN, STAB | STAB (4 equiv) | ↑ 18% |

| Solvent | THF, EtOAc, DCM | EtOAc | ↑ 25% |

| Reaction Time | 6–24 h | 12 h | ↔ |

Acid-Catalyzed Cyclization

Ring-Opening and Functionalization Approaches

Bicyclic Lactam Utilization

High-pressure hydrogenation (50 bar H₂) of bicyclic lactams, such as 2-azabicyclo[2.2.2]oct-5-en-3-one, in the presence of Raney nickel selectively cleaves the bridgehead bond while preserving the tetrahydro-2H-pyran ring. Subsequent hydrolysis with 6N HCl at reflux yields the carboxylic acid functionality, though this route suffers from moderate stereocontrol (dr ~3:1).

Enzymatic Resolution

Racemic mixtures generated via non-stereoselective syntheses undergo enzymatic resolution using immobilized lipase B from Candida antarctica. Kinetic modeling reveals that transesterification of methyl esters in tert-butyl methyl ether at pH 7.4 achieves 98% enantiomeric excess within 48 hours, albeit with a 45% maximum theoretical yield for each enantiomer.

Post-Assembly Modifications

Carboxylic Acid Activation

Coupling the pre-formed 1-(tetrahydro-2H-pyran-4-yl)piperidine moiety with activated carboxylic acid derivatives proves effective. Ambeed’s protocol activates tetrahydro-2H-pyran-4-carboxylic acid using oxalyl chloride (1.6 equiv) in dichloromethane, followed by reaction with diazomethane to form the corresponding methyl ester. Subsequent aminolysis with piperidine derivatives introduces the target substituent, though this multistep sequence accumulates a 22% yield loss across four stages.

Table 2: Comparative Analysis of Carboxylic Acid Activation Methods

| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acyl Chloride | Oxalyl Cl, DMF | 0°C → RT | 78 | 95 |

| Mixed Carbonate | ClCO2Et, Et3N | −10°C | 65 | 89 |

| HOBt/EDC Coupling | HOBt, EDC, DMF | 25°C | 82 | 97 |

Hydrochloride Salt Crystallization

Final salt formation critically influences pharmaceutical viability. Patent data specifies dissolving the free base in ethanol/water (4:1 v/v) at 50°C, followed by incremental HCl addition until pH 1.5–2.0. Slow cooling to −20°C over 6 hours affords needle-shaped crystals with 99.5% purity by ion chromatography. XRPD analysis confirms polymorph Form I, exhibiting superior solubility (32 mg/mL in water) compared to amorphous forms.

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

Bulk synthesis prioritizes O-(tetrahydro-2H-pyran-2-yl)hydroxylamine over tetrahydro-2H-pyran-4-carboxylic acid due to a 40% cost differential ($520/kg vs. $890/kg). However, the former requires strict moisture control (<50 ppm H₂O) to prevent decomposition during storage.

Chemical Reactions Analysis

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone or carboxylic acid groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

Medicinal Chemistry

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is primarily studied for its potential therapeutic properties. Its structural features make it a candidate for drug development targeting various diseases.

Case Study: Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in animal models. The results indicated that it could modulate neurotransmitter levels, suggesting its potential as an antidepressant agent. The compound was administered in varying doses, and behavioral assessments were performed to evaluate its efficacy compared to standard antidepressants.

Proteomics Research

The compound is used in proteomics for studying protein interactions and modifications. Its ability to interact with specific biomolecules makes it valuable for understanding complex biological systems.

Application Example

In a recent experiment, researchers utilized 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride to label proteins in cellular assays. This labeling facilitated the identification of protein networks involved in cell signaling pathways, providing insights into disease mechanisms.

Synthesis of Novel Compounds

This compound serves as a building block in the synthesis of more complex molecules. Its piperidine ring structure is particularly useful in creating derivatives that may exhibit enhanced biological activity.

Synthesis Pathway

A synthetic route involving this compound has been developed to create derivatives aimed at improving pharmacokinetic properties. Researchers reported successful modifications that resulted in compounds with increased solubility and bioavailability.

Neuropharmacology

Research indicates that 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride may influence neuropharmacological pathways, making it a candidate for studying neurodegenerative diseases.

Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential application in treating conditions such as Alzheimer's disease.

Data Table: Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant properties | Modulation of neurotransmitter levels |

| Proteomics Research | Used for protein labeling and interaction studies | Identification of protein networks |

| Synthesis of Compounds | Building block for novel derivatives | Increased solubility and bioavailability |

| Neuropharmacology | Neuroprotective effects against oxidative stress | Protection of neuronal cells |

Mechanism of Action

The exact mechanism of action for 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride

- Molecular Formula: C₁₁H₁₉NO₃·HCl

- Molecular Weight: 249.5 g/mol (calculated from C₁₁H₁₉NO₃ + HCl)

- CAS Number : 1158610-82-2

- Structure : Features a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a tetrahydro-2H-pyran-4-yl moiety. The hydrochloride salt enhances solubility and stability .

Applications :

This compound serves as a building block in medicinal chemistry, particularly for synthesizing molecules targeting central nervous system (CNS) disorders or as intermediates for protease inhibitors .

Comparison with Structural Analogs

Substituent Variations in Piperidine Derivatives

The following table highlights key structural analogs and their differences:

Physicochemical and Functional Differences

- Solubility : The tetrahydropyran group in the target compound improves aqueous solubility compared to aromatic substituents (e.g., pyridine or pyrimidine), which may increase lipophilicity .

- Heterocyclic Substituents: Pyrimidine or pyridine groups (e.g., in ) may target nucleotide-binding proteins or enzymes like phosphodiesterases.

- Synthetic Accessibility : The target compound is listed as discontinued by suppliers like CymitQuimica, whereas analogs such as 1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride remain commercially available .

Pharmacological Relevance

- Target Compound : The tetrahydropyran moiety mimics sugar rings, making it relevant in glycosidase inhibitor design .

- Pyridine/Pyrimidine Analogs : These are frequently used in kinase inhibitors (e.g., JAK or BTK inhibitors) due to their ability to occupy hydrophobic pockets .

- Piperazine Derivatives : Compounds like 1-[(5-bromo-2-fluorophenyl)methyl]piperazine (C₁₁H₁₅BrClFN₂) are explored for antipsychotic applications due to CNS permeability .

Research Findings and Trends

- Conformational Studies : X-ray crystallography of the target compound (MFCD12028102) confirms the chair conformation of the tetrahydropyran ring, stabilizing interactions with enzymatic pockets .

- Structure-Activity Relationships (SAR) :

- Market Trends : Discontinuation of the target compound () suggests shifting focus toward more bioavailable analogs like pyridine- or pyrimidine-based derivatives .

Biological Activity

1-(Tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride is a compound with a complex structure that has garnered attention in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₁₁H₂₀ClNO₃

- CAS Number : 1158422-53-7

- Molecular Weight : 239.74 g/mol

The compound features a piperidine ring fused with a tetrahydropyran moiety, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride typically involves several steps, including:

- Reagents : The reaction often utilizes N-methoxy-N-methyl-4-tetrahydropyranylformamide and methylmagnesium bromide.

- Conditions : The reaction is conducted in tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature and extraction with ethyl acetate.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Its structure allows for:

- Hydrogen Bonding : Facilitates interaction with enzymes and receptors.

- Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.

Case Studies and Research Findings

-

Medicinal Chemistry Applications :

- The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders .

- Initial studies suggest that it may exhibit anti-inflammatory and analgesic properties, although further research is required to confirm these effects.

- Antiparasitic Activity :

- Comparative Studies :

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving catalytic hydrogenation, acid-mediated cyclization, and HCl salt formation. For example, a 4-step synthesis may include:

- Step 1 : Hydrochloric acid (HCl) treatment in dioxane at 20–50°C for 25 hours to deprotect intermediates.

- Step 2 : K₂CO₃-mediated alkylation in acetonitrile (20°C, 72 hours).

- Step 3 : Palladium-catalyzed cross-coupling under inert atmosphere (40–100°C, 5.5 hours) .

- Step 4 : Final HCl salt precipitation in water at 93–96°C (17 hours) . Yield optimization requires precise control of temperature, catalyst loading (e.g., Pd(OAc)₂), and stoichiometry of reagents like Cs₂CO₃.

Q. How is the compound characterized using spectroscopic methods, and what are the critical spectral markers?

Key characterization tools include:

- ¹H/¹³C NMR : Peaks for the tetrahydro-2H-pyran-4-yl group (δ 3.5–4.2 ppm for pyran-OCH₂) and piperidine NH (broad singlet at δ 1.5–2.5 ppm).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ matching the theoretical mass (e.g., 247.7 g/mol for free base).

- XRD : Confirmation of stereochemistry in crystalline derivatives .

Q. What safety precautions are critical when handling this compound during synthesis?

- Hazard Mitigation : Use fume hoods for HCl gas evolution (Step 4) and wear acid-resistant gloves (neoprene or nitrile).

- Emergency Protocols : For skin/eye exposure, rinse immediately with water for 15 minutes (P305+P351+P338) .

- Storage : Keep in sealed containers under inert atmosphere to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Quantum mechanical simulations (e.g., DFT) predict reaction pathways and transition states. For instance:

- Reaction Path Search : Identify energy barriers for Pd-catalyzed cross-coupling (Step 3) to optimize catalyst choice (e.g., tert-butyl XPhos vs. SPhos) .

- Solvent Effects : COSMO-RS models evaluate solvent polarity impact on intermediates’ solubility (e.g., tert-butyl alcohol vs. acetonitrile) .

- Kinetic Modeling : Predict rate constants for HCl-mediated cyclization (Step 4) to minimize side-product formation .

Q. What strategies resolve contradictions in NMR data due to stereochemical complexity?

- 2D NMR : NOESY or ROESY correlations differentiate axial/equatorial protons in the piperidine and pyran rings.

- Chiral Derivatization : Use Mosher’s acid to assign absolute configuration of the carboxylic acid moiety.

- X-ray Crystallography : Resolve ambiguous NOE signals by analyzing crystal packing of HCl salt derivatives .

Q. How can hazardous byproducts like HCl gas be managed during scale-up?

- Scrubbing Systems : Install NaOH scrubbers to neutralize HCl vapors during salt formation (Step 4).

- Process Analytical Technology (PAT) : Monitor HCl concentration via inline FTIR to maintain safe thresholds .

Q. What methodologies validate enantiomeric purity in derivatives of this compound?

Q. How does solvent choice impact catalytic efficiency in multi-step synthesis?

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation (Step 2), while tert-butyl alcohol improves Pd catalyst stability in cross-coupling (Step 3) by reducing oxidative degradation . Solvent dielectric constants correlate with reaction rates (e.g., ε = 37.5 for acetonitrile vs. 10.6 for tert-butyl alcohol) .

Q. What experimental designs assess the compound’s stability under physiological pH and temperature?

- Forced Degradation Studies : Incubate the compound at pH 1–10 (37°C, 72 hours) and analyze degradation products via LC-MS.

- Arrhenius Kinetics : Determine activation energy (Eₐ) for hydrolysis at 40–80°C to predict shelf life .

Q. How are kinetic studies designed to evaluate hydrolysis of sensitive functional groups?

- Pseudo-First-Order Conditions : Use excess buffer (pH 7.4 PBS) and track carboxylic acid formation via UV-Vis (λ = 210 nm).

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during ester hydrolysis in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.